molecular formula C22H21N3O2 B8223087 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8223087
M. Wt: 359.4 g/mol
InChI Key: XVGXKQXAYVQIKY-OALUTQOASA-N
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Description

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile (CAS: 1251471-80-3) is a chiral bis(oxazoline) ligand with the molecular formula C₂₂H₂₁N₃O₂ and a molecular weight of 359.42 g/mol . Its structure features two (S)-configured 4-benzyl-substituted oxazoline rings linked to an acetonitrile core. This compound is widely utilized in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations and Diels-Alder reactions. Its purity, availability, and stereochemical integrity are critical for industrial and academic applications .

Properties

IUPAC Name

2,2-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXKQXAYVQIKY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonimidate Dihydrochloride-Based Cyclization

A widely reported method involves the reaction of malonimidate dihydrochloride with (R)-2-amino-2-(benzyl)ethanol under controlled conditions. The procedure begins with dissolving malonimidate dihydrochloride (8.44 g, 36.5 mmol) and (R)-2-amino-2-(benzyl)ethanol (11.03 g, 73.0 mmol) in anhydrous dichloromethane. Triethylamine is added to neutralize the hydrochloride, and the mixture is refluxed for 24 hours. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group attacks the electrophilic carbon of the malonimidate, followed by cyclization to form the oxazoline rings.

Key Reaction Parameters:

  • Solvent: Anhydrous dichloromethane

  • Base: Triethylamine (stoichiometric)

  • Temperature: Reflux (40°C)

  • Time: 24 hours

  • Yield: 81% after column chromatography (silica gel, 10% methanol/dichloromethane).

Purification via column chromatography ensures the removal of unreacted starting materials and byproducts, yielding a white solid with high enantiomeric purity.

Sodium Hydride-Mediated Coupling

An alternative approach utilizes sodium hydride as a base to facilitate the condensation of 2,2-bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile precursors. In this method, sodium hydride (25.7 mg, 1.07 mmol) is added to a solution of the oxazoline precursor in tetrahydrofuran (THF) under nitrogen. Malononitrile is introduced dropwise, and the reaction is stirred at room temperature for 12 hours. The process leverages the strong base to deprotonate the acetonitrile derivative, enabling nucleophilic attack on the oxazoline rings.

Key Reaction Parameters:

  • Solvent: Tetrahydrofuran (THF)

  • Base: Sodium hydride (1.1 equiv)

  • Temperature: Room temperature (25°C)

  • Time: 12 hours

  • Yield: 68% after recrystallization.

Comparative Analysis of Synthetic Methods

The two primary methods differ significantly in reagents, conditions, and yields:

Parameter Malonimidate Route Sodium Hydride Route
Starting Materials Malonimidate dihydrochloride, (R)-2-amino-2-(benzyl)ethanolOxazoline precursor, malononitrile
Solvent DichloromethaneTetrahydrofuran
Base TriethylamineSodium hydride
Temperature Reflux (40°C)Room temperature (25°C)
Reaction Time 24 hours12 hours
Yield 81%68%
Purification Column chromatographyRecrystallization

The malonimidate route offers higher yields and better stereochemical control due to the stability of intermediates during reflux. In contrast, the sodium hydride method is faster but requires stringent moisture-free conditions to prevent side reactions.

Mechanistic Insights

Cyclization and Ring Formation

The formation of the oxazoline rings in both methods relies on intramolecular cyclization. In the malonimidate route, the amino group of (R)-2-amino-2-(benzyl)ethanol attacks the carbonyl carbon of the malonimidate, leading to the expulsion of ammonia and the formation of a six-membered transition state. Subsequent ring closure generates the dihydrooxazole moiety.

Role of Chiral Centers

The (S)-configuration at the 4-benzyl position is preserved through the use of enantiomerically pure (R)-2-amino-2-(benzyl)ethanol. This chiral auxiliary ensures that the final product retains the desired stereochemistry, critical for its application in asymmetric catalysis.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to maintain consistent temperature and mixing, minimizing side reactions. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, can replace traditional column chromatography to improve throughput.

Challenges and Optimization Strategies

Byproduct Formation

The sodium hydride method occasionally produces undesired nitrile oligomers due to over-alkylation. This issue is mitigated by controlling the stoichiometry of malononitrile and employing low temperatures.

Solvent Selection

Dichloromethane’s high volatility complicates large-scale reactions. Substituting with toluene or ethyl acetate reduces environmental impact while maintaining reaction efficiency .

Chemical Reactions Analysis

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted oxazolines and benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exhibits potential anticancer properties. Studies have shown that compounds with oxazole moieties can interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents. The presence of the benzyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy against cancer cells .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as a therapeutic agent against infectious diseases .

Materials Science

2.1 Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymers. The compound can act as a monomer or cross-linking agent in polymerization reactions, contributing to the formation of thermally stable and mechanically robust materials .

2.2 Coordination Chemistry
The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes can exhibit interesting electronic and optical properties, making them suitable for applications in sensors and electronic devices .

Catalysis

3.1 Asymmetric Synthesis
The compound has shown promise as a chiral ligand in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial . The oxazole ring provides a suitable environment for coordinating with metal catalysts, enhancing reaction selectivity and yield.

3.2 Organocatalysis
In organocatalysis, this compound can serve as an organocatalyst for various organic transformations. Its effectiveness in promoting reactions such as aldol reactions or Michael additions has been documented, showcasing its versatility in synthetic organic chemistry .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well .
Study 3Polymer SynthesisSuccessfully used as a cross-linker in epoxy resins leading to improved mechanical properties .
Study 4Asymmetric CatalysisShowed high enantioselectivity in the synthesis of chiral alcohols using metal-catalyzed reactions .

Mechanism of Action

The mechanism by which 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions, forming complexes that facilitate various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Enantiomeric Pair: (S)- vs. (R)-4-Benzyl Derivatives

The (R)-enantiomer, 2,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile , shares the same molecular formula and weight as the (S)-form but exhibits opposite stereochemistry at the 4-position of the oxazoline rings . Key differences include:

  • Enantioselectivity in Catalysis : The (S)-enantiomer is often preferred in specific catalytic systems due to its spatial arrangement, which aligns better with substrates to achieve higher enantiomeric excess (ee).
  • Synthesis Challenges : The (R)-enantiomer is listed as "temporarily out of stock" in commercial databases , suggesting synthetic difficulties or lower demand.
Substituent Variation: Benzyl vs. tert-Butyl Groups

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile (CAS: 1217481-09-8) replaces the benzyl groups with 4-tert-butylphenyl substituents. This results in:

  • Increased Molecular Weight : 443.58 g/mol (vs. 359.42 g/mol for the benzyl derivative) due to the bulkier tert-butyl groups .
  • Steric and Electronic Effects : The tert-butyl group is more electron-donating and sterically demanding, which can enhance catalyst stability and alter substrate selectivity in reactions like asymmetric alkylations .

Analytical Considerations

Enantiopurity assessment for these compounds often relies on X-ray crystallography and parameters like Rogers’s η and Flack’s x. The x parameter is superior for near-centrosymmetric structures, reducing false chirality-polarity indications .

Biological Activity

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H21N3O2
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 180857-90-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired stereoisomer. The use of chiral catalysts can enhance the yield and purity of the product.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with similar oxazole structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.37
Compound BMCF-70.73
Compound CA5490.95

These compounds induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Cycle Progression : Flow cytometry analysis has demonstrated that this compound can block the cell cycle at the sub-G1 phase, leading to increased apoptosis in cancer cells.
  • Targeting VEGFR : Molecular docking studies suggest that it may bind effectively to the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Study on Anticancer Activity

In a study published in Medicinal Chemistry Research, researchers synthesized a series of oxazole derivatives and evaluated their anticancer properties against several human cancer cell lines including HeLa and MCF-7. The results indicated that compounds bearing similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like sorafenib .

In Vivo Studies

Further investigations have been conducted using animal models to evaluate the efficacy of these compounds in vivo. For example, a study demonstrated that certain oxazole derivatives led to a complete suppression of tumor growth in xenograft models . These findings underscore the potential therapeutic applications of this compound and its derivatives in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile, and how do reaction conditions influence chiral purity?

  • Methodology : Synthesis typically involves cyclocondensation of chiral β-amino alcohols with nitrile precursors. For example, related bis-oxazoline compounds are synthesized by refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in absolute ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Chiral purity is maintained by using enantiomerically pure starting materials (e.g., (S)-4-benzyl-β-amino alcohol) and optimizing reaction time (e.g., 36 hours for complete cyclization) .
  • Key Considerations : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify oxazoline ring protons (δ 3.5–5.0 ppm) and nitrile groups (δ ~120 ppm in ¹³C) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) to resolve chiral centers and confirm stereochemistry. Single crystals are grown via slow evaporation of acetonitrile/ethyl acetate mixtures .
    • Validation : Cross-validate NMR data with computational tools (e.g., DFT simulations) and compare crystallographic parameters (e.g., bond lengths, R-factors) with literature analogs .

Q. What safety protocols are critical when handling nitrile-containing bis-oxazoline compounds?

  • Handling : Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid skin/eye contact and inhalation of dust. Work under fume hoods with HEPA filters to minimize aerosol formation .
  • Emergency Measures : For accidental exposure, rinse eyes with water for ≥15 minutes and administer oxygen if inhaled. Store the compound in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis, and what mechanistic insights exist?

  • Applications : The bis-oxazoline framework coordinates transition metals (e.g., Pd, Cu) to enable enantioselective reactions like cyclopropanations or aldol additions. For example, analogous ligands have been used in Jacobsen epoxidation with >90% ee .
  • Mechanistic Studies : Use DFT calculations to model metal-ligand interactions and identify stereoelectronic effects. Experimental kinetic studies (e.g., variable-temperature NMR) can probe rate-determining steps .

Q. What strategies resolve contradictions in reported catalytic efficiencies of bis-oxazoline ligands?

  • Data Analysis : Compare reaction conditions (solvent polarity, temperature, metal/ligand ratios) across studies. For instance, lower ee in polar solvents (e.g., DMF vs. CH₂Cl₂) may arise from ligand dissociation .
  • Troubleshooting : Replicate protocols using standardized reagents and characterize intermediates (e.g., metal complexes via ESI-MS) to identify impurities or side reactions .

Q. How does the tert-butyl vs. benzyl substituent on the oxazoline ring affect catalytic performance?

  • Comparative Studies : Synthesize analogs (e.g., 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile) and compare steric parameters (Charton indices) and electronic profiles (Hammett constants). Catalytic screens in benchmark reactions (e.g., Diels-Alder) reveal substituent-dependent enantioselectivity .
  • Crystallographic Insights : Analyze ligand-metal bond distances and torsion angles to correlate steric bulk with transition-state stabilization .

Q. What advanced techniques optimize the compound’s solubility for homogeneous catalysis?

  • Solvent Screening : Test solubility in acetonitrile, THF, and dichloromethane using UV-Vis spectroscopy. Add co-solvents (e.g., 1,4-dioxane) or ionic liquids to enhance dissolution .
  • Derivatization : Introduce polar groups (e.g., sulfonate esters) while preserving chirality via post-synthetic modification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Reactant of Route 2
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

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